2-(Benzyloxy)-4-iodo-1-methoxybenzene
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Overview
Description
2-(Benzyloxy)-4-iodo-1-methoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, iodo, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-iodo-1-methoxybenzene typically involves a multi-step process. One common method starts with the iodination of 1-methoxy-2-nitrobenzene, followed by reduction to form 2-iodo-1-methoxybenzene. The final step involves the benzyloxylation of the intermediate compound using benzyl bromide in the presence of a base such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-iodo-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(Benzyloxy)-4-methoxy-1-methoxybenzene.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include 2-(Benzyloxy)-4-hydro-1-methoxybenzene.
Scientific Research Applications
2-(Benzyloxy)-4-iodo-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 2-(Benzyloxy)-4-iodo-1-methoxybenzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodo group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In oxidation reactions, the benzyloxy group is converted to a carbonyl group through the transfer of electrons .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-methoxy-1-methylbenzene
- 2-Benzyloxy-4-chloro-1-methoxybenzene
- 2-Benzyloxy-4-bromo-1-methoxybenzene
Uniqueness
2-(Benzyloxy)-4-iodo-1-methoxybenzene is unique due to the presence of both benzyloxy and iodo groups on the benzene ring, which imparts distinct reactivity and potential for further functionalization compared to its analogs .
Properties
IUPAC Name |
4-iodo-1-methoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKERQBIFDOEVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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